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Compound of Interest

Compound Name: Methylionone

Cat. No.: B1628513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for methylionone, a

prominent fragrance ingredient. It is important to note that "methylionone" typically refers to a

mixture of isomers, with α-isomethyl ionone and β-isomethyl ionone being common

constituents. This document focuses on the spectral characteristics of specific, well-

documented isomers to provide clear and actionable data for researchers. The following

sections detail Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data
The structural elucidation of methylionone isomers is heavily reliant on a combination of

spectroscopic techniques. The data presented below pertains to specific isomers, as the

spectral properties can vary significantly between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: ¹³C NMR Spectral Data for α-Ionone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1628513?utm_src=pdf-interest
https://www.benchchem.com/product/b1628513?utm_src=pdf-body
https://www.benchchem.com/product/b1628513?utm_src=pdf-body
https://www.benchchem.com/product/b1628513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) in ppm Description

198.26 Carbonyl Carbon (C=O)

148.93 Alkene Carbon

132.38 Alkene Carbon

131.95 Alkene Carbon

122.68 Alkene Carbon

54.34 Aliphatic CH

32.53 Aliphatic CH₂

31.27 Aliphatic CH₂

27.80 Aliphatic CH₃

26.94 Aliphatic CH₃

26.83 Aliphatic CH₃

23.04 Aliphatic CH₃

22.77 Quaternary Carbon

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[1]

Table 2: ¹H NMR Spectral Data for α-Ionone
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Chemical Shift (δ) in ppm

6.77

6.67

6.59

6.49

6.13

5.95

5.50

5.49

2.34

2.25

2.22

2.11

2.09

2.08

2.07

2.06

2.04

2.02

2.00

1.98

1.60

1.58

1.57
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1.56

1.54

1.53

1.49

1.41

1.40

1.32

1.28

1.27

1.07

0.93

0.86

Solvent: CDCl₃, Frequency: 90 MHz. Due to the complexity of the spectrum, specific

assignments are not provided without further 2D NMR analysis. Data sourced from PubChem.

[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For methylionone isomers (C₁₄H₂₂O), the molecular weight is approximately

206.32 g/mol .[2]

Table 3: Predicted Mass Spectrometry Fragmentation for Methylionone
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m/z Value Possible Fragment Interpretation

206 Molecular Ion [M]⁺

191 Loss of a methyl group [M-CH₃]⁺

163 Loss of an acetyl group [M-COCH₃]⁺

136 Result of McLafferty rearrangement

121 Further fragmentation of the cyclic structure

43 Acetyl cation [CH₃CO]⁺, often the base peak

Fragmentation patterns are predicted based on the typical behavior of ketones and cyclic

alkenes upon electron ionization.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for Methylionone

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3010 C-H stretch Alkene (=C-H)

~2960-2850 C-H stretch Alkane (-C-H)

~1675 C=O stretch α,β-unsaturated ketone

~1600 C=C stretch Alkene

~1450 and ~1375 C-H bend Alkane

These are characteristic absorption ranges. The exact position and intensity of the peaks can

vary between isomers.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
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NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of the methylionone sample for ¹H NMR or 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.

Ensure the sample is fully dissolved; gentle vortexing can be applied.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid

column height should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

This can be done manually or automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition

time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to

the low natural abundance of the isotope.

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using a reference standard (e.g., Tetramethylsilane,

TMS, at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular

structure.

Mass Spectrometry Protocol (Electron Ionization - GC-
MS)

Sample Preparation:

Prepare a dilute solution of the methylionone sample (e.g., 1 mg/mL) in a volatile organic

solvent such as hexane or dichloromethane.

Gas Chromatography (GC) Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

The sample is vaporized in the heated injection port and carried by an inert gas (e.g.,

helium) onto the capillary column.

The components of the sample are separated based on their boiling points and interaction

with the stationary phase of the column. A temperature program is typically used to

facilitate the elution of the compounds.

Mass Spectrometry (MS) Analysis:

As the separated components elute from the GC column, they enter the ion source of the

mass spectrometer.

In the ion source (operating under Electron Ionization - EI), the molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
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The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value, generating the

mass spectrum.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
Sample Preparation:

Place one or two drops of the neat (undiluted) liquid methylionone sample onto the

surface of a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film

between the plates.

Data Acquisition:

First, record a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and water vapor.

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through

the sample, and the detector measures the amount of light transmitted at each

wavelength.

The software automatically subtracts the background spectrum from the sample spectrum

to produce the final IR spectrum.

Data Analysis:

Analyze the resulting spectrum, which is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).
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Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of an organic compound like methylionone.
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Caption: General workflow for spectral analysis of methylionone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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